2-Benzyl-3-oxocyclopentane-1-carboxylic acid
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Overview
Description
2-Benzyl-3-oxocyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C13H14O3 It is a derivative of cyclopentanecarboxylic acid, featuring a benzyl group and a keto group on the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-oxocyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with benzyl bromide in the presence of a base, followed by oxidation to introduce the keto group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-oxocyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Benzyl-3-oxocyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-oxocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
3-Oxocyclopentanecarboxylic acid: A similar compound with a keto group on the cyclopentane ring but without the benzyl group.
2-Oxocyclopentanecarboxylic acid: Another related compound with a keto group at a different position on the cyclopentane ring.
Uniqueness
2-Benzyl-3-oxocyclopentane-1-carboxylic acid is unique due to the presence of both a benzyl group and a keto group on the cyclopentane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H14O3 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-benzyl-3-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H14O3/c14-12-7-6-10(13(15)16)11(12)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16) |
InChI Key |
XUZNWUPKDRCVGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C1C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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